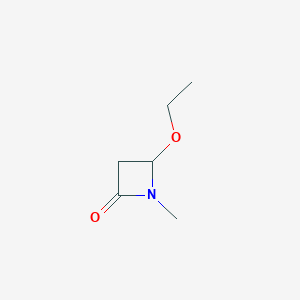
1-Methyl-4-ethoxy-2-azetidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-ethoxy-2-azetidinone, also known as MEA, is a cyclic amide compound that has gained attention in scientific research due to its unique properties. MEA is a colorless and odorless powder that is soluble in water and organic solvents. It is a versatile compound that has been used in various fields such as pharmaceuticals, agrochemicals, and polymers.
Mechanism Of Action
The mechanism of action of 1-Methyl-4-ethoxy-2-azetidinone is not fully understood, but it is believed to act as a nucleophile in organic reactions. 1-Methyl-4-ethoxy-2-azetidinone has a high electron density due to the presence of the nitrogen atom in the azetidinone ring, making it a good nucleophile for reactions that involve electrophiles.
Biochemical And Physiological Effects
1-Methyl-4-ethoxy-2-azetidinone has been shown to have low toxicity and is well-tolerated in laboratory animals. It has been found to have antitumor activity in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. 1-Methyl-4-ethoxy-2-azetidinone has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages And Limitations For Lab Experiments
1-Methyl-4-ethoxy-2-azetidinone is a versatile compound that has many potential applications in scientific research. Its low toxicity and high solubility make it easy to handle in the laboratory. However, 1-Methyl-4-ethoxy-2-azetidinone is not commercially available, and its synthesis requires specialized equipment and expertise. 1-Methyl-4-ethoxy-2-azetidinone is also sensitive to air and moisture, making it challenging to store and handle.
Future Directions
1-Methyl-4-ethoxy-2-azetidinone has many potential applications in scientific research, and future studies should focus on exploring its full potential. Some possible future directions include:
1. Developing new synthetic routes for 1-Methyl-4-ethoxy-2-azetidinone to improve its efficiency and reduce its cost.
2. Investigating the potential of 1-Methyl-4-ethoxy-2-azetidinone as a catalyst for new organic reactions.
3. Studying the mechanism of action of 1-Methyl-4-ethoxy-2-azetidinone to better understand its properties and potential applications.
4. Exploring the potential of 1-Methyl-4-ethoxy-2-azetidinone as a chemotherapeutic agent for the treatment of cancer.
5. Investigating the potential of 1-Methyl-4-ethoxy-2-azetidinone as a treatment for pain and inflammation.
Conclusion:
1-Methyl-4-ethoxy-2-azetidinone is a versatile compound that has many potential applications in scientific research. Its unique properties make it a useful building block in pharmaceutical synthesis and a potential catalyst in organic reactions. 1-Methyl-4-ethoxy-2-azetidinone has low toxicity and has been shown to have antitumor, anti-inflammatory, and analgesic effects. However, its synthesis requires specialized equipment and expertise, and it is sensitive to air and moisture. Future studies should focus on exploring the full potential of 1-Methyl-4-ethoxy-2-azetidinone in scientific research.
Scientific Research Applications
1-Methyl-4-ethoxy-2-azetidinone has been extensively studied for its potential use as a chiral building block in pharmaceutical synthesis. It has been found to be a useful intermediate in the synthesis of various drugs such as antihypertensive agents, anti-inflammatory agents, and antiviral agents. 1-Methyl-4-ethoxy-2-azetidinone has also been used as a catalyst in organic reactions such as Michael addition, aldol reaction, and Diels-Alder reaction.
properties
CAS RN |
178818-51-4 |
|---|---|
Product Name |
1-Methyl-4-ethoxy-2-azetidinone |
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
4-ethoxy-1-methylazetidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6-4-5(8)7(6)2/h6H,3-4H2,1-2H3 |
InChI Key |
STCPPOPFMLZUKE-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=O)N1C |
Canonical SMILES |
CCOC1CC(=O)N1C |
synonyms |
2-Azetidinone,4-ethoxy-1-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
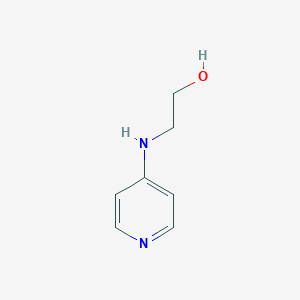
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
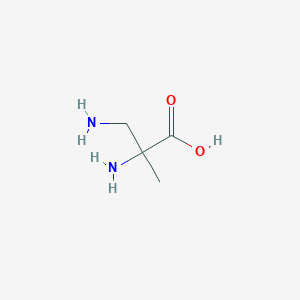
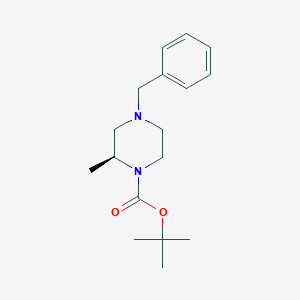

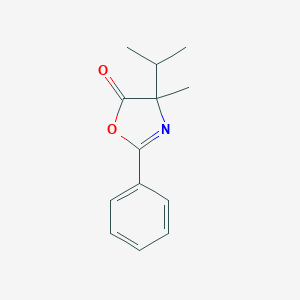
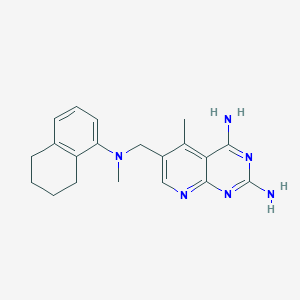
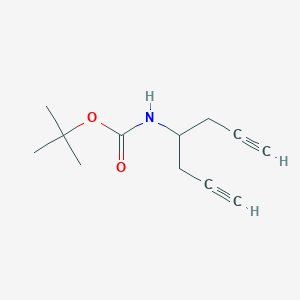
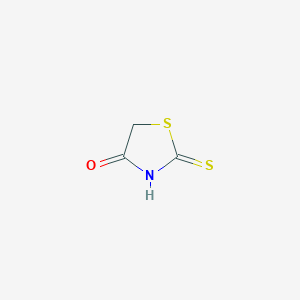
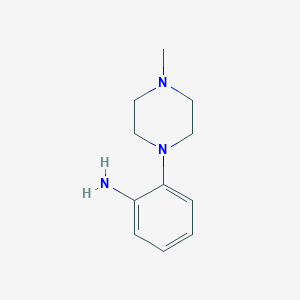
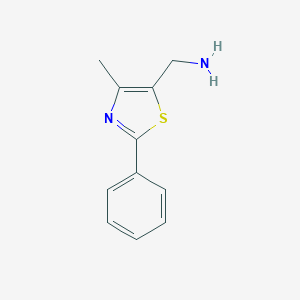
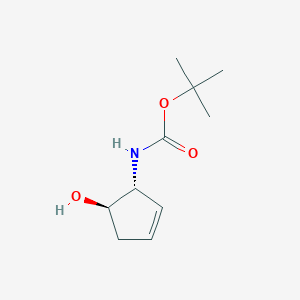
![7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B62426.png)